molecular formula C₂₆H₂₅BrN₆O₅S₂ B1144449 (6R,7R)-7-[(2-Bromoacetyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia- CAS No. 816451-58-8

(6R,7R)-7-[(2-Bromoacetyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-

Cat. No.: B1144449
CAS No.: 816451-58-8
M. Wt: 645.55
InChI Key:
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Description

The compound (6R,7R)-7-[(2-Bromoacetyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia- is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a bromoacetyl group, a methoxy group, and a tetrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-7-[(2-Bromoacetyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bromoacetyl group: This can be achieved by reacting an appropriate amine with bromoacetyl chloride under controlled conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Formation of the tetrazole ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a potential candidate for studying enzyme inhibition and protein binding.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (6R,7R)-7-[(2-Bromoacetyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia- involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (6R,7R)-7-Amino-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-
  • (6R,7R)-7-[(2-Chloroacetyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-

Uniqueness

The presence of the bromoacetyl group in (6R,7R)-7-[(2-Bromoacetyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia- distinguishes it from similar compounds. This group enhances the compound’s reactivity and potential for covalent modification of biomolecules, making it particularly useful in biochemical research and drug development.

Properties

CAS No.

816451-58-8

Molecular Formula

C₂₆H₂₅BrN₆O₅S₂

Molecular Weight

645.55

Synonyms

(6R,7R)-7-[(Bromoacetyl)amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester

Origin of Product

United States

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